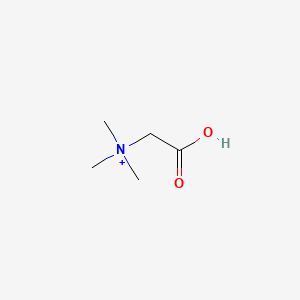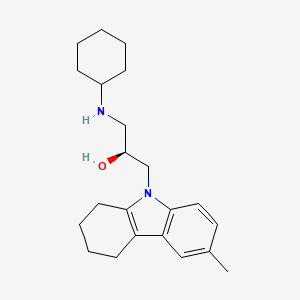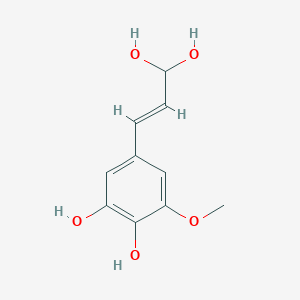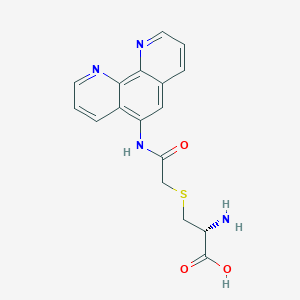
Cystadane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cystadane, also known as betaine anhydrous, is a compound used primarily in the treatment of homocystinuria, a metabolic disorder characterized by the accumulation of homocysteine in the blood and urine. Homocystinuria is caused by deficiencies or defects in enzymes involved in the metabolism of the amino acid methionine. This compound acts by remethylating homocysteine to methionine, thereby reducing homocysteine levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betaine anhydrous can be synthesized through various chemical processes. One common method involves the oxidation of choline, which is a naturally occurring compound found in foods such as beets, spinach, and cereals. The oxidation process converts choline into betaine through the action of specific oxidizing agents under controlled conditions .
Industrial Production Methods
In industrial settings, betaine anhydrous is produced by extracting it from sugar beet molasses, a byproduct of sugar production. The extraction process involves several steps, including purification and crystallization, to obtain high-purity betaine anhydrous suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Betaine anhydrous primarily undergoes methylation reactions. As a methyl group donor, it participates in the remethylation of homocysteine to methionine. This reaction is crucial for maintaining normal levels of homocysteine in the body .
Common Reagents and Conditions
The remethylation reaction of homocysteine to methionine involves the enzyme betaine-homocysteine methyltransferase. This enzyme catalyzes the transfer of a methyl group from betaine to homocysteine, resulting in the formation of methionine .
Major Products Formed
The primary product formed from the remethylation reaction is methionine, an essential amino acid that plays a vital role in various metabolic processes in the body .
Scientific Research Applications
Chemistry
In chemistry, betaine anhydrous is used as a reagent in various organic synthesis reactions. Its ability to donate methyl groups makes it valuable in the synthesis of methylated compounds .
Biology
In biological research, betaine anhydrous is studied for its role in osmoregulation, which is the process by which cells maintain their volume and fluid balance. Betaine acts as an osmoprotectant, helping cells to survive under stress conditions such as high salinity .
Medicine
In medicine, betaine anhydrous is primarily used to treat homocystinuria. It is also being investigated for its potential therapeutic effects in other conditions, such as nonalcoholic fatty liver disease and cardiovascular diseases .
Industry
In the industrial sector, betaine anhydrous is used as an additive in animal feed to improve growth performance and feed efficiency. It is also used in cosmetics and personal care products for its moisturizing properties .
Mechanism of Action
Betaine anhydrous exerts its effects by acting as a methyl group donor in the remethylation of homocysteine to methionine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase. By reducing homocysteine levels, betaine anhydrous helps to prevent the toxic effects of homocysteine accumulation, such as cardiovascular and neurological complications .
Comparison with Similar Compounds
Similar Compounds
Betaine hydrochloride: Used to acidify the gastric juice in patients with maldigestion due to achlorhydria.
Betaine dihydrogencitrate: Used for fatty liver and other liver diseases.
Uniqueness
Cystadane (betaine anhydrous) is unique in its specific use for the treatment of homocystinuria. Unlike other forms of betaine, such as betaine hydrochloride and betaine dihydrogencitrate, which are used for different medical conditions, betaine anhydrous is specifically formulated to reduce homocysteine levels in patients with homocystinuria .
Properties
CAS No. |
6915-17-9 |
|---|---|
Molecular Formula |
C5H12NO2+ |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |
InChI Key |
KWIUHFFTVRNATP-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CC(=O)O |
melting_point |
293 - 301 °C |
physical_description |
Solid |
solubility |
611.0 mg/mL at 19 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Z)-Amino(imino)methyl]-N-[3-(cyclopentyloxy)phenyl]-2-naphthamide](/img/structure/B10759152.png)
![5-(2,3-Dichlorophenyl)-N-(Pyridin-4-Ylmethyl)-3-Thiocyanatopyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10759155.png)
![2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[D]isoxazol-6-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B10759160.png)

![4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759171.png)
![4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759177.png)
![7-Amino-2-Tert-Butyl-4-{[2-(1h-Imidazol-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10759178.png)

![(4-{4-[(Tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid](/img/structure/B10759188.png)
![3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol](/img/structure/B10759205.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10759211.png)


![3,3'-[3,5-Difluoro-4-methyl-2,6-pyridylenebis(oxy)]-bis(benzenecarboximidamide)](/img/structure/B10759233.png)
